Velusetrag hydrochloride
Description
Background and Rationale for Serotonin (B10506) 5-HT4 Receptor Agonist Research
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that plays a significant role in the regulation of gastrointestinal (GI) motility and secretion. portico.orgnih.gov The GI tract is a major site of 5-HT production and storage, where its release influences gut sensation, secretion, and motility through various 5-HT receptor subtypes. portico.org Among these, the 5-HT4 receptor has been a key target for therapeutic intervention.
The rationale for developing 5-HT4 receptor agonists stems from their ability to stimulate peristalsis, increase gastric emptying, and decrease esophageal reflux. nih.gov Activation of these receptors, which are abundant in the enteric nervous system, enhances gastrointestinal motility, offering a therapeutic strategy for conditions characterized by delayed GI transit. nih.govontosight.ai Earlier generation 5-HT4 agonists, such as cisapride (B12094) and tegaserod (B130379), demonstrated prokinetic efficacy but were associated with significant cardiovascular side effects due to off-target receptor activity. nih.govwikipedia.org This led to a focused research effort to develop highly selective 5-HT4 receptor agonists with improved safety profiles, setting the stage for compounds like Velusetrag (B1683485). wikipedia.orgnih.gov
Overview of Velusetrag Hydrochloride as an Investigational Compound
This compound (also known as TD-5108) is a potent and highly selective 5-HT4 receptor agonist with high intrinsic activity. nih.govmedchemexpress.comncats.io It is being investigated for its therapeutic potential in managing GI neuromuscular disorders, including gastroparesis and chronic idiopathic constipation. wikipedia.orgtargetmol.com Developed by Theravance Biopharma, Velusetrag was designed to have a high degree of selectivity for the 5-HT4 receptor, with over 500-fold greater selectivity compared to other 5-HT receptor subtypes. nih.govdrugbank.com This selectivity is a key feature, aiming to minimize the off-target effects seen with previous generations of 5-HT agonists. wikipedia.org
Preclinical studies have demonstrated Velusetrag's potent prokinetic activity in the digestive tracts of multiple animal species. drugbank.com In human studies, it has shown promise in accelerating gastric emptying, as well as intestinal and colonic transit. wikipedia.org The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to Velusetrag for the treatment of symptoms associated with diabetic and idiopathic gastroparesis, underscoring its potential to address unmet medical needs. wikipedia.org
Detailed Research Findings
Velusetrag's mechanism of action centers on its function as a potent agonist at the 5-HT4 receptors located within the enteric nervous system of the GI tract. ontosight.ai Stimulation of these receptors leads to enhanced gastrointestinal motility. ontosight.ai
Pharmacological Profile
| Property | Finding | Source |
| Receptor Affinity | High affinity for the human 5-HT4 receptor with a pKi of 7.7. | medchemexpress.com |
| Receptor Selectivity | Over 500-fold selective for the human 5-HT4 receptor compared to other 5-HT receptor types. nih.gov Exhibits no significant affinity for 5-HT2A and 5-HT2B receptors. medchemexpress.com | nih.govmedchemexpress.com |
| In Vitro Activity | Concentration-dependently increases cAMP in HEK-293 cells transfected with the h5-HT4(c) receptor, with a pEC50 of 8.3. medchemexpress.com | medchemexpress.com |
Preclinical and Clinical Research Highlights
Research has explored Velusetrag's effects across various models and patient populations.
Gastroparesis: In a Phase 2 clinical trial involving patients with diabetic or idiopathic gastroparesis, Velusetrag was shown to accelerate gastric emptying. wikipedia.orgnih.gov A significantly higher proportion of patients treated with Velusetrag experienced at least a 20% improvement in gastric emptying compared to placebo. wikipedia.org
Chronic Idiopathic Constipation: A large Phase 2 clinical trial demonstrated that Velusetrag significantly improved the frequency of complete spontaneous bowel movements in patients with chronic idiopathic constipation compared to placebo. wikipedia.orgnih.gov
Animal Models: In a mouse model of Parkinson's disease, chronic administration of Velusetrag counteracted constipation, intestinal inflammation, and dysbiosis. nih.govresearchgate.net In another study on a mouse model of chronic intestinal pseudo-obstruction, Velusetrag treatment improved intestinal abnormalities and neuronal loss. frontiersin.org
Table of Mentioned Compounds
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O5S.ClH/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34;/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31);1H/t18?,19-,20+,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIKSWRONBYRDD-BCDHGJHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C[C@H](CN(C)S(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866933-51-9 | |
| Record name | Velusetrag hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866933519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VELUSETRAG HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF4JCT94PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Characterization of Velusetrag Hydrochloride
In Vitro Receptor Binding and Selectivity Profiling
Velusetrag (B1683485) demonstrates high affinity for the human serotonin (B10506) 5-HT4 receptor. Studies have reported a pKi value of 7.7, indicating a strong binding affinity to this receptor subtype. ncats.iomedchemexpress.com In terms of potency, velusetrag has shown a pEC50 of 8.3 in in vitro assays, highlighting its effectiveness as a 5-HT4 receptor agonist. portico.orgnih.gov
| Parameter | Value | Reference |
|---|---|---|
| pKi | 7.7 | ncats.iomedchemexpress.com |
| pEC50 | 8.3 | portico.orgnih.gov |
A key characteristic of velusetrag is its high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes. Research indicates that velusetrag has over 500-fold selectivity for the human 5-HT4 receptor compared to other 5-HT receptors. portico.orgdrugbank.com Specifically, it shows no significant affinity for 5-HT1, 5-HT2, and 5-HT3 receptor subtypes. wikipedia.orgresearchgate.net For instance, the binding affinity (Ki) for 5-HT2A and 5-HT2B receptors is greater than 10 μM, demonstrating a lack of significant interaction. medchemexpress.com This high selectivity is a notable feature compared to earlier generation 5-HT agonists like cisapride (B12094) and tegaserod (B130379). wikipedia.orgnih.gov
| Receptor Subtype | Affinity/Selectivity | Reference |
|---|---|---|
| 5-HT1 | No significant affinity | researchgate.netumich.edu |
| 5-HT2 | No significant affinity (Ki >10 μM for 5-HT2A and 5-HT2B) | medchemexpress.comwikipedia.orgresearchgate.net |
| 5-HT3 | No significant affinity | wikipedia.orgresearchgate.net |
| Overall 5-HT Selectivity | >500-fold for 5-HT4 vs. other 5-HT subtypes | portico.orgdrugbank.com |
Velusetrag has been evaluated for its potential to interact with off-target receptors and ion channels, a critical aspect for assessing cardiovascular safety. A significant finding is that velusetrag has no effect on the human ether-à-go-go-related gene (hERG) potassium channel at a concentration of 3 μM. ncats.ioportico.org Highly selective 5-HT4 receptor agonists like velusetrag have not been found to interact with the hERG channel, which means they are unlikely to prolong cardiac action potentials. graphyonline.comgraphyonline.com This contrasts with non-selective agents like cisapride, which is a potent hERG channel blocker. nih.govnih.gov Furthermore, velusetrag has been shown to have no significant affinity for a wide range of other receptors and ion channels tested. researchgate.net
In Vitro Functional Agonism and Signal Transduction Studies
As a 5-HT4 receptor agonist, velusetrag activates downstream signaling pathways. In vitro studies using human embryonic kidney (HEK-293) cells stably transfected with the human 5-HT4 receptor have demonstrated that velusetrag produces a concentration-dependent increase in cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.comportico.org The potency of this effect is reflected by a pEC50 value of 8.3. medchemexpress.comportico.org This activation of the cAMP pathway is a key mechanism through which 5-HT4 receptor agonists are thought to exert their physiological effects.
Neurotransmitter Release Enhancement in Enteric Nervous System (e.g., Acetylcholine)
The prokinetic effects of velusetrag are largely attributed to its ability to enhance cholinergic neurotransmission within the enteric nervous system (ENS). Activation of 5-HT4 receptors, which are located on presynaptic terminals of myenteric and submucosal neurons, facilitates the release of acetylcholine (B1216132) (ACh). nih.govresearchgate.net This increase in ACh availability stimulates both longitudinal and circular muscle contractility, thereby promoting peristaltic reflexes and counteracting constipation. nih.gov Prokinetic 5-HT4 receptor agonists like velusetrag exert their effects by binding to these receptors on enteric neurons, leading to the release of ACh and other mediators of excitatory pathways that increase motility. nih.gov In a mouse model of Parkinson's disease, which exhibits decreased colonic cholinergic transmission, treatment with velusetrag was shown to improve axonal degeneration, as indicated by an increase in vesicular acetylcholine transporter (VAChT) staining, suggesting a positive effect on the colonic axonal network. nih.gov
Intrinsic Activity Profile in Human and Rodent Receptors
Velusetrag exhibits a high affinity and intrinsic activity at both human and rodent 5-HT4 receptors. In vitro studies have demonstrated its potent agonistic properties. For instance, in HEK-293 cells stably transfected with the human 5-HT4(c) receptor, velusetrag concentration-dependently increased cAMP levels with a pEC50 of 8.3. medchemexpress.com The compound shows a high degree of selectivity for the 5-HT4 receptor, with over 500-fold greater selectivity compared to other 5-HT receptor subtypes. drugbank.comportico.org This high selectivity is anticipated to contribute to a better safety profile. drugbank.com Research has indicated that velusetrag possesses a higher intrinsic activity than prucalopride (B966) in animal models involving guinea pigs, rats, and dogs. graphyonline.comgraphyonline.com
Table 1: In Vitro Activity of Velusetrag at 5-HT4 Receptors
| Parameter | Species/System | Value | Reference |
|---|---|---|---|
| pKi | Human 5-HT4 Receptor | 7.7 | medchemexpress.com |
| pEC50 (cAMP assay) | Human 5-HT4(c) Receptor (HEK-293 cells) | 8.3 | nih.govmedchemexpress.com |
| pEC50 (Contraction) | Guinea Pig Colonic LMMP | 7.9 | medchemexpress.com |
| pEC50 (Relaxation) | Rat Esophagus (Carbachol-precontracted) | 7.9 | medchemexpress.comportico.org |
LMMP: Longitudinal Muscle/Myenteric Plexus
In Vivo Gastrointestinal Motility Studies in Animal Models
Preclinical studies have consistently shown that velusetrag accelerates gastric emptying. In dogs, both oral and intravenous administration of velusetrag produced a dose-related increase in the contractility of the antrum and fundus within 30 minutes, an effect that was sustained for up to three hours. portico.org The prokinetic activity of velusetrag, including its effect on gastric emptying, has been observed in three different animal species. drugbank.compharmacompass.com
Velusetrag has demonstrated robust prokinetic effects throughout the small and large intestines in various animal models.
Guinea Pigs: Subcutaneous administration of velusetrag (0.003-3 mg/kg) dose-dependently increased colonic transit, as measured by the excretion of carmine (B74029) red dye. medchemexpress.comportico.org It also produced a concentration-dependent contraction of the longitudinal muscle–myenteric plexus preparations of the guinea pig colon. portico.org
Dogs: In dogs, both oral (0.1 and 0.3 mg/kg) and intravenous (3, 10, and 30 μg/kg) doses of velusetrag led to a dose-related increase in the contractility of the duodenum and jejunum. portico.org
Mice: In a mouse model of Parkinson's disease characterized by severe constipation, daily treatment with velusetrag for four weeks significantly stimulated both longitudinal and circular-driven colonic contractions in a dose-dependent manner. nih.gov Another study in a different mouse model also showed that velusetrag administration reversed intestinal abnormalities. frontiersin.org
Table 2: Effects of Velusetrag on Gastrointestinal Motility in Animal Models
| Animal Model | Route of Administration | Effect | Reference |
|---|---|---|---|
| Dog | Oral & Intravenous | Increased contractility of antrum, fundus, duodenum, and jejunum | portico.org |
| Guinea Pig | Subcutaneous | Dose-dependent increase in colonic transit | medchemexpress.comportico.org |
| Mouse (PD model) | Oral (daily for 4 weeks) | Stimulated longitudinal and circular colonic contractions | nih.gov |
| Rat | Intravenous | Dose-dependent relaxation of the esophagus | medchemexpress.comportico.org |
PD: Parkinson's Disease
Velusetrag has been shown to influence esophageal smooth muscle function. In rats, intravenous administration of velusetrag (0.003-1 mg/kg) induced a dose-dependent relaxation of the esophagus. medchemexpress.comportico.org Similarly, in vitro studies on the isolated rat esophagus pre-contracted with carbachol, velusetrag produced a concentration-dependent relaxation. portico.org
When compared to other 5-HT4 receptor agonists, velusetrag has demonstrated greater potency in animal models.
vs. Tegaserod, Cisapride, and Mosapride (B1662829): In guinea pigs, subcutaneous velusetrag increased colonic transit, similar to tegaserod, cisapride, and mosapride. portico.org
vs. Tegaserod and Cisapride: In a dog model assessing GI smooth muscle contractility, orally administered velusetrag was found to be more potent than tegaserod. researchgate.net Intraduodenal administration in dogs showed velusetrag to be approximately 9-fold more potent than tegaserod and 18-fold more potent than cisapride. researchgate.net
vs. Cisapride and Mosapride: Following intravenous dosing in dogs, velusetrag was approximately 6-fold more potent than cisapride and 86-fold more potent than mosapride. researchgate.net
Non-Gastrointestinal Pharmacological Investigations in Preclinical Disease Models
Beyond its well-documented prokinetic effects on the gastrointestinal (GI) tract, velusetrag has been investigated for its therapeutic potential in other physiological systems. Preclinical studies have revealed significant neurological, neuroprotective, anti-inflammatory, and microbiota-modulating activities, suggesting a broader pharmacological profile.
Neurological and Neuroprotective Effects
Preclinical research, particularly in mouse models of Parkinson's disease (PD), has highlighted the neurological and neuroprotective potential of velusetrag. In a PD model induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), velusetrag demonstrated an ability to improve the facilitation of contextual fear extinction. nih.gov This behavioral improvement is linked to the compound's action within the hippocampus, a key brain region for memory and learning.
Specifically, a single intraperitoneal administration of velusetrag was shown to increase the levels of hippocampal cyclic adenosine monophosphate (cAMP). nih.gov This increase in cAMP is a crucial finding, as reduced hippocampal cAMP levels are observed in this particular PD mouse model. nih.gov It is theorized that by restoring cAMP levels, velusetrag helps to normalize signaling pathways involved in memory processes like fear extinction. nih.gov However, it is noteworthy that while velusetrag improved this cognitive deficit, it did not ameliorate the motor impairments (as measured by rotarod performance) in the same PD model. nih.gov
Further studies in a transgenic mouse model of neuropathic chronic intestinal pseudo-obstruction (SCA7 Tg mice) indicated that velusetrag administration significantly reduced neuronal loss in both the distal small intestine and the colon. nih.gov This suggests a neuroprotective effect on the enteric nervous system under conditions of neurodegeneration. nih.gov
Table 1: Neurological and Neuroprotective Effects of Velusetrag in Preclinical Models
| Model | Key Finding | Mechanism/Observation | Citation |
|---|---|---|---|
| MPTP-induced Parkinson's Disease (Mouse) | Improved facilitation of contextual fear extinction. | Associated with increased hippocampal cAMP levels. | nih.gov |
| MPTP-induced Parkinson's Disease (Mouse) | No improvement in rotarod performance. | Indicates specificity of effect to certain neurological deficits. | nih.gov |
| SCA7 Transgenic (Mouse Model of CIPO) | Significantly reduced neuronal loss in the colon and distal small intestine. | Suggests a direct neuroprotective effect on enteric neurons. | nih.gov |
Anti-inflammatory and Pro-regenerative Properties
Velusetrag has demonstrated significant anti-inflammatory and potential pro-regenerative properties in preclinical models of neurodegenerative disease. nih.govresearchgate.net In a transgenic mouse model of Parkinson's disease that overexpresses human A53T alpha-synuclein (B15492655) (αS), chronic administration of velusetrag effectively counteracted gut inflammation. nih.govresearchgate.net
The treatment led to a marked reduction in the levels of key pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor necrosis factor-alpha (TNF-α), in both blood serum and colonic tissue. nih.gov This systemic and localized anti-inflammatory effect points to the compound's ability to modulate inflammatory cascades that are often heightened in neurodegenerative conditions. nih.gov
In addition to cytokine reduction, velusetrag treatment modulated glial cell activity. A significant decrease in the number of GFAP-positive (Glial Fibrillary Acidic Protein) enteric glial cells was observed in the colon of treated mice. nih.gov Since GFAP is a marker for activated glial cells, this reduction suggests that velusetrag can attenuate the reactive gliosis associated with intestinal inflammation. nih.govresearchgate.net
Evidence also points towards pro-regenerative capabilities. In the same A53T αS mouse model, velusetrag treatment appeared to reverse axonal degeneration in the colon. nih.govresearchgate.net This was demonstrated by an observed increase in the staining of Neurofilament-Heavy (NF-H) and Vesicular Acetylcholine Transporter (VAChT), which are markers for axonal integrity and cholinergic presynaptic terminals, respectively. nih.gov Similarly, in a mouse model of neuropathic chronic intestinal pseudo-obstruction, velusetrag treatment re-established a normal level of nitrergic neurons, further supporting its pro-regenerative potential within the enteric nervous system. nih.gov
Table 2: Anti-inflammatory and Pro-regenerative Effects of Velusetrag in a Parkinson's Disease Mouse Model (A53T αS Tg)
| Parameter | Effect of Velusetrag Treatment | Location | Citation |
|---|---|---|---|
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Significantly reduced levels. | Serum and Colon | nih.gov |
| Glial Cell Activation (GFAP+ cells) | Significantly decreased number. | Colon | nih.govresearchgate.net |
| Axonal Degeneration Markers (NF-H, VAChT) | Increased staining, suggesting improved axonal integrity. | Colon | nih.gov |
| Nitrergic Neurons | Re-established normal levels. | Small Intestine and Colon | nih.gov |
Modulation of Intestinal Microbiota Composition
The interplay between the gut microbiota and host health is a critical area of research, particularly in the context of gastrointestinal and neurological disorders. Preclinical studies have shown that velusetrag can positively influence the composition of the intestinal microbiota, particularly in a disease state. nih.gov
In the A53T αS transgenic mouse model of Parkinson's disease, which exhibits significant gut dysbiosis, chronic treatment with velusetrag was found to restore a well-balanced intestinal microbial community. nih.govnih.gov The composition of the gut microbiota in the velusetrag-treated transgenic mice became comparable to that of healthy, non-transgenic mice. nih.govnih.gov This finding suggests that velusetrag's therapeutic effects may extend beyond direct receptor agonism to include the beneficial modulation of the gut ecosystem, which in turn can impact inflammation and gut-brain axis signaling. researchgate.net
Pharmacokinetic Investigations in Preclinical and Translational Systems
Oral Bioavailability and Systemic Exposure in Animal Models
Preclinical studies have demonstrated that velusetrag (B1683485) possesses favorable oral bioavailability in multiple animal species, a critical attribute for an orally administered therapeutic agent. Research in rats and dogs has confirmed that the compound is well-absorbed after oral administration, achieving systemic exposure levels sufficient to elicit pharmacological effects. researchgate.net The optimization of its chemical structure, focusing on a quinolone-tropane primary binding group linked to a neutral secondary binding group, was instrumental in achieving good oral pharmacokinetic properties alongside high potency and selectivity. nih.gov
Systemic exposure to velusetrag generally increases with the dose. In rats, another selective 5-HT₄ receptor agonist, DA-6886, exhibited dose-dependent increases in bioavailability, suggesting that the saturation of presystemic intestinal and/or hepatic first-pass metabolism can occur at higher doses. mdpi.com For velusetrag, pharmacokinetic studies in healthy human volunteers have also shown dose-proportionality, where both the maximum plasma concentration (Cmax) and the area under the curve (AUC) increased with the dose. researchgate.net
Table 1: Summary of Preclinical In Vivo Findings for Velusetrag
| Species | Route of Administration | Observed Effect | Finding | Citation |
|---|---|---|---|---|
| Rat | Intravenous | Esophageal relaxation | Dose-dependently increased inter-crystal distance, consistent with relaxation. | medchemexpress.com |
| Dog | Oral | GI smooth muscle contractility | Demonstrated prokinetic activity in the digestive tract. | researchgate.netdrugbank.com |
| Guinea Pig | Subcutaneous | Increased colonic transit | Reduced the time for excretion of a dye in a dose-dependent manner. | medchemexpress.com |
Comparative Pharmacokinetic Analyses in Different Animal Species and Physiological States
The pharmacokinetic and pharmacodynamic properties of velusetrag have been evaluated across different animal species, including rats, dogs, and guinea pigs, revealing a potent prokinetic profile. nih.govdrugbank.com In comparative studies, velusetrag was found to be more potent than other 5-HT₄ agonists like tegaserod (B130379), cisapride (B12094), and mosapride (B1662829) in stimulating colonic transit in conscious guinea pigs. umich.edu When assessing its effect on small intestinal motility in conscious dogs or esophageal relaxation in anesthetized rats, velusetrag's potency was approximately equivalent to that of tegaserod. umich.edu
Further investigations have revealed that velusetrag has a major metabolite that is also a potent 5-HT₄ receptor agonist, with activity nearly equivalent to the parent compound. semanticscholar.orggraphyonline.com In humans, the AUC ratio of this metabolite to velusetrag is approximately 0.5. graphyonline.com
The pharmacokinetic profile of velusetrag has also been assessed in different physiological and pathophysiological states. Studies comparing healthy subjects to patients with chronic constipation (CC) found no significant differences in the pharmacokinetics of velusetrag. researchgate.net This suggests that the disease state of chronic constipation does not substantially alter the absorption or disposition of the drug. researchgate.net
Translational studies have also utilized animal models that mimic human diseases. In a mouse model of Parkinson's Disease, which often involves significant gastrointestinal dysfunction, chronic administration of velusetrag was shown to counteract constipation. nih.gov Similarly, in a transgenic mouse model for Spinocerebellar Ataxia type 7 (SCA7), which serves as a model for chronic intestinal pseudo-obstruction (CIPO), treatment with velusetrag significantly improved intestinal damage and neuronal loss in a dose-dependent manner. frontiersin.org These studies in disease models highlight the compound's potential efficacy across different conditions characterized by impaired GI motility. nih.govfrontiersin.org
Table 2: Comparative Potency and Efficacy of Velusetrag in Different Preclinical Models
| Model | Comparison Agent(s) | Finding | Citation |
|---|---|---|---|
| Conscious Guinea Pig (Colonic Transit) | Tegaserod, Cisapride, Mosapride | Velusetrag is more potent. | umich.edu |
| Conscious Dog (Small Intestinal Motility) | Tegaserod | Velusetrag is approximately equipotent. | umich.edu |
| Anesthetized Rat (Esophageal Relaxation) | Tegaserod | Velusetrag is approximately equipotent. | umich.edu |
| Human (Chronic Constipation vs. Healthy) | N/A | No significant difference in pharmacokinetics. | researchgate.net |
| Mouse Model (Parkinson's Disease) | N/A | Counteracted constipation and gut inflammation. | nih.gov |
Structure Activity Relationship Sar and Rational Chemical Design
Molecular Determinants for 5-HT4 Receptor Potency and Intrinsic Activity
The high potency and intrinsic activity of Velusetrag (B1683485) at the 5-HT4 receptor are direct results of the targeted optimization of its molecular structure. The process focused on enhancing binding affinity and functional potency through systematic modifications of the molecule's constituent parts. nih.gov This optimization process yielded a compound with a potent pEC50 value of 8.3 for the human 5-HT4 receptor. semanticscholar.orgresearchgate.netfrontiersin.org
The key molecular determinants contributing to this high potency and intrinsic activity include:
The Quinolone-Tropane Primary Binding Group: This component establishes the foundational binding to the 5-HT4 receptor. nih.gov
The Chiral 2-Propanol Linker: The specific stereochemistry and length of this linker are critical for orienting the primary and secondary binding groups correctly within the receptor's binding pocket, maximizing interaction and signal transduction. nih.gov
Neutral Secondary Binding Groups: The exploration of a range of neutral (non-charged at physiological pH) secondary motifs was a key strategy. nih.gov The optimization of this part of the molecule was crucial for enhancing functional potency and achieving high intrinsic activity, meaning the drug is highly effective at activating the receptor once bound. nih.govsemanticscholar.orgresearchgate.netfrontiersin.org
Velusetrag is characterized as a potent agonist with high intrinsic activity, a profile that has been consistently demonstrated in studies with both human recombinant 5-HT4 receptors and native receptors in gastrointestinal tissue. semanticscholar.orgresearchgate.netfrontiersin.org The following table provides context for Velusetrag's potency by comparing it with other 5-HT4 receptor agonists.
| Compound | Potency (pEC50) | Intrinsic Activity (IA) % (Relative to 5-HT) | Reference |
|---|---|---|---|
| Velusetrag | 8.3 | High | semanticscholar.orgresearchgate.net |
| TD-8954 | 9.3 | 83% | frontiersin.org |
| Tegaserod (B130379) | 8.7 | 120% | frontiersin.org |
| Prucalopride (B966) | 7.9 | 109% | frontiersin.org |
| Cisapride (B12094) | 7.4 | 101% | frontiersin.org |
| Mosapride (B1662829) | 6.3 | 22% | frontiersin.org |
Structural Basis for Receptor Selectivity and Off-Target Avoidance
A primary goal in the design of Velusetrag was achieving a high degree of selectivity for the 5-HT4 receptor to minimize the potential for adverse effects associated with the activity of earlier, less selective prokinetic agents. This was accomplished through structural modifications that disfavored binding to other receptors and ion channels.
Velusetrag is highly selective, demonstrating over 500-fold greater affinity for the human 5-HT4 receptor compared to other 5-HT receptor subtypes. drugbank.com The rational design process specifically included optimization for selectivity against the 5-HT3 receptor. nih.gov Further studies confirmed that Velusetrag has no significant affinity for a wide panel of other targets, including:
Serotonin (B10506) Receptor Subtypes: 5-HT1, 5-HT2, and 5-HT3. researchgate.net
Other Receptors: Including dopamine (B1211576) receptors. researchgate.net
Ion Channels: Critically, Velusetrag shows no significant affinity for the hERG (human ether-à-go-go-related gene) potassium channel, with an IC50 > 3 mM. semanticscholar.orgfrontiersin.org Interaction with the hERG channel is a major source of cardiotoxicity for some drugs, and avoiding this target was a key aspect of its improved safety profile. researchgate.net
Enzymes: No significant affinity for various enzymes has been reported. researchgate.net
This high selectivity is a direct consequence of the molecule's specific chemical architecture. The precise arrangement of the quinolone-tropane core, the linker, and the optimized secondary binding group creates a structure that fits sterically and electronically into the binding pocket of the 5-HT4 receptor with high affinity, while being a poor fit for the binding sites of other receptors and channels. This "lock-and-key" specificity forms the structural basis for its clean pharmacological profile and avoidance of off-target interactions.
Drug Discovery and Development Trajectory of Velusetrag Hydrochloride
Genesis and Early Development Initiatives by Originating Organizations
Velusetrag (B1683485) hydrochloride, identified initially as TD-5108, originated from the internal discovery program of Theravance Biopharma. theravance.comprnewswire.com The compound was developed through a dedicated research initiative focused on finding new treatments for gastrointestinal (GI) motility disorders by applying a multivalent drug design approach. drugbank.com Velusetrag is a potent and highly selective agonist with high intrinsic activity at the human 5-hydroxytryptamine receptor 4 (5-HT4). theravance.comnih.gov Its design boasts a high degree of selectivity for the 5-HT4 receptor, with over 500-fold greater selectivity for this target compared to other 5-HT receptor types, such as 5-HT2 and 5-HT3. drugbank.comwikipedia.org This enhanced selectivity was a key design feature intended to differentiate it from earlier generation 5-HT agonists like cisapride (B12094) and tegaserod (B130379). wikipedia.org
The early clinical development of velusetrag focused on its prokinetic effects. An initial significant milestone was a Phase 2 proof-of-concept study in patients with chronic idiopathic constipation. bioworld.com This 4-week, randomized, double-blind, placebo-controlled, dose-response study involved 401 patients and demonstrated that velusetrag produced statistically and clinically significant improvements in the frequency of complete spontaneous bowel movements (CSBMs) compared to placebo. nih.gov The prokinetic activity was observed at all three doses tested in the study. These early findings in constipation provided a strong foundation for its further investigation in other GI motility disorders. nih.gov
| Patient Population | Doses Tested (once daily) | Study Duration | Primary Efficacy Endpoint | Key Efficacy Results |
|---|---|---|---|---|
| 401 patients with chronic idiopathic constipation | 15 mg, 30 mg, 50 mg | 4 weeks | Change from baseline in weekly spontaneous bowel movement (SBM) frequency | Statistically significant increases in weekly SBM and complete SBM frequency for all velusetrag doses compared to placebo (P < 0.0001) nih.gov |
Collaborative Development Programs and Regulatory Designations (e.g., FDA Fast Track)
Building on its promising early data, the development of velusetrag advanced through a strategic partnership. In October 2012, Theravance entered into an exclusive development and commercialization agreement with Alfa Wassermann S.p.A. (later Alfasigma) for velusetrag. bioworld.comclinicaltrialsarena.com Under the terms of the agreement, the two companies collaborated on a Phase 2 program for gastroparesis. bioworld.comclinicaltrialsarena.com Alfa Wassermann funded the majority of the Phase 2 clinical costs and obtained an exclusive option to develop and commercialize the drug in the European Union, Russia, China, Mexico, and certain other countries. proactiveinvestors.com.au Theravance Biopharma retained full commercialization rights for velusetrag in the United States, Canada, Japan, and other specified countries. bioworld.comproactiveinvestors.com.au
A pivotal moment in the drug's development trajectory occurred in December 2016, when the U.S. Food and Drug Administration (FDA) granted Fast Track designation to velusetrag for the treatment of symptoms associated with idiopathic and diabetic gastroparesis. wikipedia.orgintegrateddiabetes.com This designation is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need.
The collaborative program focused on evaluating velusetrag in patients with gastroparesis, a condition characterized by delayed gastric emptying. clinicaltrialsarena.com An initial Phase 2 proof-of-concept study (Study 0093) assessed the effect of velusetrag on gastric emptying time in 34 patients with either diabetic or idiopathic gastroparesis. clinicaltrialsarena.com The positive results from this trial supported the initiation of a larger, multicenter Phase 2b study (Study 0099). clinicaltrialsarena.comclinicaltrialsarena.com This 12-week, double-blind, placebo-controlled trial enrolled 232 patients to further evaluate the efficacy of velusetrag in improving symptoms and accelerating gastric emptying in both diabetic and idiopathic gastroparesis populations. prnewswire.combioworld.com Notably, velusetrag was the one of the first investigational drugs to be formally studied in a broad patient population that included both idiopathic and diabetic gastroparesis. clinicaltrialsarena.comproactiveinvestors.com.au The Phase 2b study showed that the 5 mg dose led to statistically significant improvements in gastroparesis symptoms as measured by the Gastroparesis Cardinal Symptom Index (GCSI) and the Gastroparesis Rating Scale (GRS), as well as a significant improvement in gastric emptying time. prnewswire.combioworld.com
| Study Identifier | Patient Population | Doses Tested (once daily) | Primary Endpoint | Key Efficacy Findings |
|---|---|---|---|---|
| Study 0093 (NCT01718938) | 34 patients with diabetic or idiopathic gastroparesis | 5 mg, 15 mg, 30 mg | Proportion of subjects with ≥20% reduction in gastric emptying half-time (GE t1/2) nih.gov | All three doses reduced gastric emptying time compared to placebo; the 30 mg dose significantly increased the proportion of subjects achieving the primary outcome compared with placebo clinicaltrialsarena.comnih.gov |
| Study 0099 (NCT02267525) | 232 patients with diabetic or idiopathic gastroparesis | 5 mg, 15 mg, 30 mg | Change from baseline in Gastroparesis Cardinal Symptom Index (GCSI) composite score at week 4 nih.gov | The 5 mg dose demonstrated statistically significant improvements in gastroparesis symptoms (GCSI and GRS) and gastric emptying time compared to placebo prnewswire.combioworld.com |
Investigational Preclinical Applications and Disease Modeling
Gastrointestinal Motility Disorders in Animal Models
Preclinical research has robustly demonstrated velusetrag's prokinetic effects in animal models mimicking human gastrointestinal motility disorders. These studies form the foundational evidence for its development as a therapeutic agent for conditions such as gastroparesis, chronic constipation, and neuropathic chronic intestinal pseudo-obstruction.
As a potent and selective 5-HT4 receptor agonist, velusetrag's primary mechanism involves the stimulation of these receptors on enteric neurons. This action enhances the release of acetylcholine (B1216132), a key neurotransmitter that promotes smooth muscle contraction and initiates the peristaltic reflex, thereby accelerating gastrointestinal transit nih.govfrontiersin.org. Studies in rodent models have confirmed that velusetrag (B1683485) effectively stimulates intestinal and colonic transit nih.govresearchgate.net.
In a significant preclinical study utilizing a transgenic mouse model of neuropathic chronic intestinal pseudo-obstruction (CIPO) , the PrP-SCA7-92Q line, velusetrag demonstrated substantial therapeutic effects. This model exhibits key features of CIPO, including severe intestinal damage, mucosal abnormalities, and significant neuronal loss in the enteric nervous system (ENS). Following a five-week treatment period, velusetrag administration reversed these intestinal abnormalities. It significantly attenuated damage to the intestinal mucosa in both the distal small intestine and the colon in a dose-dependent manner nih.govfrontiersin.org. Furthermore, treatment led to a marked reduction in neuronal loss and helped re-establish a normal ratio of glial cells to neurons within the ENS, suggesting a potential for promoting neuronal survival nih.gov.
While specific animal models of gastroparesis were not detailed in the reviewed literature, the established prokinetic activity of velusetrag, particularly its ability to accelerate gastric emptying, is a core rationale for its investigation in this condition researchgate.net. Its efficacy in accelerating transit throughout the upper and lower gastrointestinal tract in various models supports its potential application in disorders characterized by delayed gastric emptying researchgate.net.
For chronic constipation , the PrP human A53T alpha-synuclein (B15492655) transgenic (Tg) mouse, a model for Parkinson's disease, serves as a relevant preclinical model due to its severe constipation phenotype. In these mice, velusetrag treatment for four weeks significantly improved colonic motility. Recordings of ex-vivo colonic sections showed that the compound increased both longitudinal and circular muscle contractions, directly addressing the underlying dysmotility that characterizes constipation nih.govnih.gov.
| Preclinical Model | Condition Modeled | Key Findings | References |
| PrP-SCA7-92Q Transgenic Mouse | Neuropathic Chronic Intestinal Pseudo-obstruction (CIPO) | Attenuated intestinal mucosal damage in the distal small intestine and colon.Significantly reduced enteric neuronal loss.Re-established a normal glia-to-neuron ratio in the ENS. | nih.govfrontiersin.org |
| PrP human A53T α-synuclein Transgenic Mouse | Chronic Constipation (as a feature of Parkinson's Disease) | Increased colonic motility by stimulating longitudinal and circular muscle contractions.Counteracted gastrointestinal dysfunction characteristic of severe constipation. | nih.govnih.gov |
| General Rodent Models | General Gastrointestinal Motility | Accelerated intestinal and colonic transit.Demonstrated potent gastrointestinal and colonic prokinetic effects. | nih.govresearchgate.net |
Neurodegenerative Conditions with Gastrointestinal Manifestations
A compelling area of preclinical research involves the use of velusetrag in models of neurodegenerative diseases, particularly Parkinson's disease, where gastrointestinal dysfunction is a prominent non-motor symptom. Constipation can precede the hallmark motor symptoms of Parkinson's by decades and is linked to the accumulation of alpha-synuclein in the enteric nervous system nih.gov.
In a well-established mouse model of Parkinson's disease (the PrP human A53T alpha-synuclein transgenic line), which presents with severe constipation, a four-week treatment with velusetrag yielded multiple significant benefits. The study demonstrated that velusetrag not only rescued the gastrointestinal dysfunction by stimulating colonic contractions but also exerted anti-inflammatory and neuro-regenerative effects within the gut nih.govnih.gov.
Treatment with velusetrag led to a significant reduction in key pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in both the colon and serum. It also decreased the number of activated enteric glial cells (GFAP-positive cells), which are associated with intestinal inflammation nih.gov.
Perhaps most notably, velusetrag appeared to have a positive impact on the health of enteric neurons. The study observed an improvement in axonal degeneration in the colon of treated mice, as indicated by increased staining for neurofilament heavy polypeptide (NF-H) and the vesicular acetylcholine transporter (VAChT) nih.govnih.gov. This finding points toward a potential pro-regenerative or neuroprotective role for velusetrag within the enteric nervous system. Furthermore, the treatment restored a balanced intestinal microbial composition, correcting the dysbiosis observed in the transgenic mice nih.gov. These findings suggest that velusetrag's benefits in this model extend beyond simple motility enhancement to include modulation of inflammation and neuronal integrity in the gut nih.govnih.govresearchgate.net.
| Model System | Parameter Investigated | Observed Effect of Velusetrag Treatment | References |
| PrP human A53T α-synuclein Transgenic Mouse | Gastrointestinal Motility | Stimulated longitudinal and circular-driven colonic contractions, reducing constipation. | nih.govnih.gov |
| Inflammation | Reduced levels of serum and colonic IL-1β and TNF-α.Decreased the number of activated GFAP-positive glial cells in the colon. | nih.gov | |
| Neuronal Integrity | Improved axonal degeneration, indicated by increased NF-H and VAChT staining.Did not cause downregulation of the 5-HT4 receptor. | nih.govnih.gov | |
| Gut Microbiome | Restored a well-balanced intestinal microbial composition, comparable to non-transgenic mice. | nih.gov |
Emerging Areas of Therapeutic Potential in Preclinical Research
Beyond its primary application as a prokinetic agent, preclinical studies on velusetrag have uncovered multifaceted activities that suggest broader therapeutic potential. These emerging areas are centered on its anti-inflammatory, pro-regenerative, and microbiome-modulating properties nih.govnih.gov.
The evidence for anti-inflammatory effects is particularly strong. In the A53T alpha-synuclein mouse model of Parkinson's disease, velusetrag administration led to a potent reduction of both peripheral and colonic inflammation. This was demonstrated by a significant decrease in pro-inflammatory cytokines (IL-1β and TNF-α) and a reduction in enteric gliosis nih.gov. This suggests that velusetrag could play a role in managing conditions where gastrointestinal dysmotility is accompanied by an inflammatory component.
The concept of pro-regenerative or neuroprotective properties within the enteric nervous system is another significant finding. In the Parkinson's disease model, velusetrag treatment improved markers of axonal degeneration in the colon nih.govnih.gov. Similarly, in a CIPO mouse model, velusetrag administration improved neuronal survival and re-established the normal glia-to-neuron ratio nih.gov. These findings raise the possibility that 5-HT4 receptor agonism with velusetrag could help preserve or restore the health of the enteric nervous system in certain disease states.
Q & A
Q. What is the pharmacological mechanism of Velusetrag hydrochloride, and how does its selectivity for 5-HT4 receptors influence experimental design?
this compound is a potent, selective 5-HT4 receptor agonist with a pKi of 7.7, demonstrating >500-fold selectivity over other 5-HT receptors and >25-fold selectivity over other biogenic amine receptors . Its lack of hERG channel interaction reduces cardiovascular risk, a critical consideration in preclinical safety profiling . Researchers should prioritize in vitro binding assays (e.g., radioligand displacement) to confirm receptor specificity and in vivo motility studies (e.g., gastric emptying in rodent models) to assess prokinetic effects. Dose-response curves should compare Velusetrag with reference agonists like prucalopride to establish relative potency .
Q. What are the standard dosing regimens and primary endpoints used in Velusetrag clinical trials for gastroparesis?
In Phase 2 trials, Velusetrag was administered orally at doses ranging from 5 mg to 50 mg daily, with gastric emptying time (GET) measured via scintigraphy as the primary endpoint . Secondary endpoints included symptom relief (e.g., nausea, bloating) using validated scales like the Gastroparesis Cardinal Symptom Index (GCSI). Researchers should note that idiopathic and diabetic gastroparesis cohorts are often analyzed separately due to divergent pathophysiology .
Q. How does Velusetrag’s efficacy in chronic idiopathic constipation (CIC) compare to other 5-HT4 agonists?
In a 400-patient Phase 2 CIC trial, Velusetrag demonstrated statistically significant improvements in spontaneous bowel movements (SBMs/week) across all doses . Comparative meta-analyses show a Number Needed to Treat (NNT) of 8.8 for Velusetrag versus 7 for linaclotide, highlighting differences in trial design (e.g., patient stratification, endpoints) that complicate direct comparisons . Researchers should use mixed-treatment comparison models to adjust for heterogeneity in study populations .
Advanced Research Questions
Q. What methodological considerations are critical when designing a Phase 2b trial for Velusetrag in gastroparesis?
Key considerations include:
- Patient stratification : Differentiate idiopathic vs. diabetic gastroparesis, as motility patterns and comorbidities vary .
- Endpoint selection : Combine objective measures (e.g., GET) with patient-reported outcomes (e.g., GCSI).
- Dose optimization : Use adaptive trial designs to identify the minimal effective dose while monitoring adverse events (AEs) like diarrhea .
- Control groups : Include placebo and active comparators (e.g., prucalopride) to contextualize efficacy .
Q. How can researchers resolve contradictory data between Velusetrag trials and other 5-HT4 agonist studies?
Contradictions often arise from variations in:
- Population demographics : Age, disease severity, and comorbidities (e.g., diabetes) significantly influence outcomes .
- Endpoint definitions : For example, "response" in CIC trials may require ≥3 SBMs/week versus ≥1 SBM increase from baseline .
- Pharmacokinetic factors : Differences in bioavailability or metabolite activity across agonists . Researchers should conduct subgroup analyses and sensitivity testing to isolate confounding variables .
Q. What in vitro and in vivo models best predict Velusetrag’s translational efficacy?
- In vitro : Human 5-HT4 receptor-transfected cell lines for binding affinity and functional assays (e.g., cAMP accumulation) .
- In vivo : Diabetic gastroparesis rodent models (e.g., streptozotocin-induced) to mimic delayed gastric emptying .
- Large animal studies : Canine duodenal motility assays to validate prokinetic effects at therapeutic doses .
Q. How should researchers address the limitations of current meta-analyses on 5-HT4 agonists?
Existing meta-analyses (e.g., PRISMA-guided reviews) often lack granularity in AE reporting and long-term efficacy data . To improve rigor:
- Use individual participant data (IPD) meta-analysis to adjust for covariates like baseline motility.
- Apply GRADE criteria to evaluate evidence quality, particularly for rare AEs .
- Include unpublished trial data (e.g., ClinicalTrials.gov ) to mitigate publication bias .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
